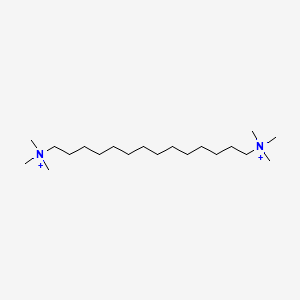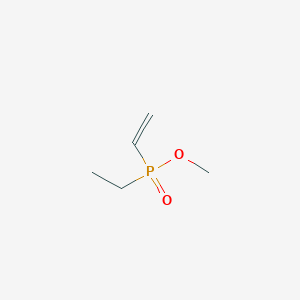
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N'-bis(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- is a complex organic compound characterized by its unique structure and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- typically involves a multi-step process. The initial step often includes the nitration of 1,3-benzenedicarboxamide to introduce nitro groups at the 4 and 6 positions. This is followed by the coupling of N,N’-bis(2-nitrophenyl) groups to the nitrated intermediate. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance efficiency and reduce costs. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The aromatic rings may interact with proteins and nucleic acids, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
- 1,4-Benzenedicarboxamide, n,n’-bis(2-hydroxyphenyl)-
Uniqueness
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- is unique due to its specific arrangement of nitro groups and the presence of N,N’-bis(2-nitrophenyl) groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
52870-40-3 |
|---|---|
Formule moléculaire |
C20H12N6O10 |
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
4,6-dinitro-1-N,3-N-bis(2-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12N6O10/c27-19(21-13-5-1-3-7-15(13)23(29)30)11-9-12(18(26(35)36)10-17(11)25(33)34)20(28)22-14-6-2-4-8-16(14)24(31)32/h1-10H,(H,21,27)(H,22,28) |
Clé InChI |
SPSGCQXDWIKDGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)


![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)

![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)



![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
